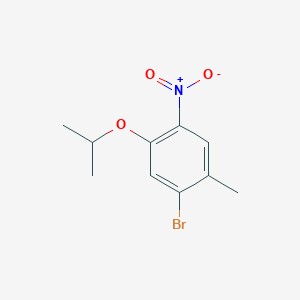

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene

Descripción

Chemical Identity and Significance

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene represents a highly substituted aromatic compound that embodies the complexity achievable through systematic functionalization of benzene rings. The molecule possesses the molecular formula Carbon ten Hydrogen twelve Bromine Nitrogen Oxygen three, with a molecular weight of 274.11 grams per mole. This compound serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries where its unique substitution pattern provides specific reactivity profiles.

The chemical significance of this compound extends beyond its immediate applications to encompass its role as a model system for understanding electronic effects in polysubstituted aromatic compounds. The presence of both electron-withdrawing groups, specifically the nitro group, and electron-donating groups, including the isopropoxy and methyl substituents, creates a complex electronic environment that influences reactivity patterns and regioselectivity in subsequent chemical transformations. The bromine atom serves as a versatile leaving group, enabling nucleophilic substitution reactions that are fundamental to synthetic organic chemistry.

The compound's structural complexity reflects advanced synthetic methodologies in aromatic chemistry, where multiple functional groups must be introduced with precise regiocontrol. This level of substitution demonstrates the maturation of aromatic chemistry from simple monosubstituted derivatives to highly functionalized systems that serve as key intermediates in complex molecule synthesis.

Historical Context in Aromatic Chemistry

The development of compounds like this compound represents the culmination of nearly two centuries of advancement in aromatic chemistry, beginning with the fundamental understanding of benzene structure and reactivity. The historical foundation for such complex molecules traces back to the early nitration reactions of benzene, first systematically studied and documented in the industrial synthesis of nitrobenzene. These early investigations established the principles of electrophilic aromatic substitution that govern the introduction of nitro groups into aromatic systems.

The nitration of benzene, achieved through treatment with a mixture of concentrated nitric acid and concentrated sulfuric acid, provided the fundamental understanding of how electron-withdrawing groups influence subsequent substitution reactions. Nitrobenzene, first prepared in 1834 by German chemist Eilhardt Mitscherlich through treatment of benzene with fuming nitric acid, established the foundation for understanding how nitro groups direct subsequent electrophilic substitutions to meta positions. This directional effect became crucial for developing synthetic strategies toward polysubstituted aromatic compounds.

The halogenation of aromatic compounds followed similar developmental pathways, with early researchers recognizing the need for Lewis acid catalysts to activate halogens sufficiently for reaction with benzene rings. The discovery that aluminum halides and ferric halides could facilitate electrophilic aromatic halogenation opened pathways to introduce bromine atoms into aromatic systems with controlled regioselectivity. These fundamental reactions provided the mechanistic understanding necessary for developing complex synthetic sequences leading to molecules like this compound.

The evolution from simple monosubstituted aromatics to complex polysubstituted systems required sophisticated understanding of directing effects and electronic influences of various substituents. The methyl group, as an electron-donating substituent, directs electrophilic substitution to ortho and para positions, while nitro groups, being strongly electron-withdrawing, direct substitution to meta positions. The isopropoxy group, as an ether linkage, provides electron donation through resonance effects while introducing steric considerations that influence reactivity patterns.

Nomenclature and Registry Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex aromatic compounds with multiple substituents. The compound's official International Union of Pure and Applied Chemistry name is 1-bromo-2-methyl-4-nitro-5-(propan-2-yloxy)benzene, which systematically identifies each substituent's position and chemical nature. This nomenclature system ensures unambiguous identification of the compound across scientific literature and chemical databases.

The Chemical Abstracts Service has assigned this compound the registry number 1202858-68-1, providing a unique identifier that facilitates database searches and chemical inventory management. This registry number serves as the primary identifier across multiple chemical databases and commercial suppliers, ensuring consistent identification regardless of variations in naming conventions or synonyms.

| Registry System | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service Number | 1202858-68-1 | Primary chemical registry |

| Molecular Design Limited Number | MFCD28405053 | Structural database reference |

| International Chemical Identifier Key | LEOYPMMITUZVSD-UHFFFAOYSA-N | Structural hash identifier |

| PubChem Compound Identifier | Available in database | Public chemical database |

The compound appears in chemical databases under various synonyms reflecting different naming approaches and historical usage patterns. Alternative names include 2-Bromo-4-isopropoxy-5-nitrotoluene, emphasizing the toluene backbone with specific substitution patterns. The systematic approach to nomenclature ensures that researchers can unambiguously identify and locate information about this specific chemical entity across diverse literature sources.

International Chemical Identifier representations provide standardized structural descriptions that enable computational analysis and database searching. The International Chemical Identifier string for this compound, InChI=1S/C10H12BrNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3, encodes the complete structural information in a machine-readable format. This standardization facilitates automated processing of chemical information and ensures compatibility across different software systems and databases.

The Simplified Molecular Input Line Entry System representation provides another standardized method for encoding molecular structure information, enabling rapid database searches and structural comparisons with related compounds. These systematic approaches to chemical identification reflect the sophistication of modern chemical information systems and the need for precise, unambiguous communication of molecular structure information across the global scientific community.

Propiedades

IUPAC Name |

1-bromo-2-methyl-4-nitro-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOYPMMITUZVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227014 | |

| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202858-68-1 | |

| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202858-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Precursor Aromatic Compounds

One primary step is the bromination of a suitably substituted aromatic precursor. For example, starting from 5-isopropoxy-2-methyl-4-nitrobenzene, bromination at the 1-position can be achieved under controlled conditions using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts or under light initiation. This step requires careful control of temperature and stoichiometry to avoid polybromination or substitution at undesired positions.

Alkoxylation (Isopropoxy Group Introduction)

The isopropoxy group at position 5 is introduced via nucleophilic aromatic substitution or etherification reactions. A common approach involves reacting a hydroxy-substituted aromatic intermediate (e.g., 5-hydroxy-2-methyl-4-nitrobenzene) with isopropyl halides (such as 2-chloropropane or 2-bromopropane) in the presence of a base like potassium carbonate. This reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) and sometimes under pressure in an autoclave to enhance reaction rates and yields.

Methylation and Nitration

The methyl group at position 2 is usually introduced early in the synthetic sequence or is present in the starting material. Nitration at position 4 is achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or oxidation.

Detailed Preparation Method Example

Based on analogous compound synthesis and patent literature for related intermediates, the preparation of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene can be summarized in the following steps:

Reaction Conditions and Optimization

Solvent Selection: Polar aprotic solvents such as DMF and acetonitrile are preferred for alkoxylation due to their ability to dissolve both reactants and bases, facilitating nucleophilic substitution.

Base Usage: Potassium carbonate is commonly used to deprotonate the phenol group and promote ether formation.

Temperature and Pressure: Elevated temperatures (80–120 °C) and moderate pressures (0.2–0.6 MPa) in sealed reactors improve reaction kinetics and yields.

Purification: Post-reaction, the mixture is subjected to vacuum distillation to remove solvents, followed by aqueous work-up and phase separation to isolate the organic product with high purity.

Stock Solution Preparation Data

For downstream applications, stock solutions of this compound are prepared in solvents like DMSO and corn oil with precise molarity calculations. The following table illustrates the volume of solvent required to prepare stock solutions at different concentrations:

| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 3.6482 | 18.2409 | 36.4817 |

| 5 mM | 0.7296 | 3.6482 | 7.2963 |

| 10 mM | 0.3648 | 1.8241 | 3.6482 |

Note: These volumes are calculated based on the molecular weight of 274.11 g/mol and ensure accurate dosing in experimental setups.

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Alkoxylation | High yield, selective substitution, scalable | Requires controlled temperature and pressure |

| Bromination | Selective monobromination achievable | Risk of polybromination, requires careful control |

| Purification | High purity product attainable | Multiple steps increase complexity |

| Solvent and Base Choice | Common reagents, commercially available | Solvent recovery and waste management needed |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 1 undergoes nucleophilic substitution under specific conditions.

Key Reagents and Conditions:

-

Nucleophiles: Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO).

-

Catalysts: Bases like K₂CO₃ or Cs₂CO₃ to deprotonate nucleophiles.

Example Reaction:

Replacement of bromine with morpholine:

Yield: 57–71% under reflux conditions .

Mechanism:

-

Bromine acts as a leaving group, enabling nucleophilic attack at the electrophilic carbon.

-

Steric hindrance from the isopropoxy group may influence regioselectivity .

Reduction of Nitro Group

The nitro group at position 4 can be reduced to an amine, enabling further functionalization.

Reduction Methods:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, RT, 12 h | 1-Amino-5-isopropoxy-2-methylbenzene | 85–90% |

| SnCl₂/HCl | Reflux, 6 h | Same as above | 75–80% |

Application:

The resulting amine is critical in synthesizing ceritinib, an ALK inhibitor used in cancer therapy .

Oxidation of Methyl Group

The methyl group at position 2 can be oxidized to a carboxylic acid or aldehyde.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 8 h | 1-Bromo-5-isopropoxy-4-nitrobenzoic acid |

| CrO₃ | Acetic acid, RT, 24 h | 1-Bromo-5-isopropoxy-4-nitrobenzaldehyde |

Challenges:

-

Over-oxidation may occur without precise temperature control.

-

The nitro group may undergo concurrent reduction under strongly acidic conditions .

Stability Under Oxidative Conditions

The compound participates in oxidative cyclization reactions, particularly in heterocycle synthesis.

Example:

Reaction with Br₂ in EtOAc at 0°C forms dibrominated intermediates, enabling fused-ring systems :

Mechanistic Insight:

-

Bromine facilitates electrophilic aromatic substitution at activated positions.

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of Ceritinib, a drug used in the treatment of non-small cell lung cancer. The synthesis pathway typically involves the following steps:

Synthesis Pathway

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | This compound + Potassium Hydroxide | Reflux in isopropanol | Intermediate for Ceritinib |

| 2 | Intermediate + Other reagents | Specific conditions (TBD) | Ceritinib |

This pathway highlights the role of 1-bromo compound as a precursor to more complex medicinal compounds, demonstrating its significance in drug development.

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing various derivatives. Its bromine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Example Reactions

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Nucleophilic Substitution | Amine (e.g., R-NH2) | Amine derivative |

| Coupling Reaction | Organometallic reagent (e.g., Grignard) | Extended aromatic system |

These reactions are crucial for creating complex molecular architectures that can be further modified for specific applications.

Case Study 1: Synthesis of Ceritinib Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the successful use of this compound as an intermediate in synthesizing novel Ceritinib derivatives. The modifications led to compounds with enhanced potency against resistant cancer cell lines.

Case Study 2: Development of Antimicrobial Agents

Another research project focused on using this compound to develop new antimicrobial agents. By modifying the nitro group and exploring various substitutions on the aromatic ring, researchers identified several derivatives that exhibited significant antibacterial activity against Gram-positive bacteria.

Mecanismo De Acción

The mechanism by which 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In reduction reactions, the nitro group is reduced through electron transfer processes facilitated by the reducing agent.

Comparación Con Compuestos Similares

1-Bromo-2-methyl-4-nitrobenzene: Lacks the isopropoxy group, resulting in different reactivity and applications.

1-Bromo-5-methoxy-2-methyl-4-nitrobenzene: Contains a methoxy group instead of an isopropoxy group, affecting its chemical properties and reactivity.

1-Bromo-5-ethoxy-2-methyl-4-nitrobenzene: Features an ethoxy group, leading to variations in its chemical behavior compared to the isopropoxy derivative.

Uniqueness: 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is unique due to the presence of the isopropoxy group, which influences its steric and electronic properties, making it a valuable intermediate in the synthesis of specific organic compounds with desired characteristics.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (C10H12BrNO3) is a compound of significant interest in medicinal chemistry, primarily due to its role as a precursor in the synthesis of ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in treating non-small cell lung cancer (NSCLC) . This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- A bromine atom at the first position,

- An isopropoxy group at the fifth position,

- A methyl group at the second position,

- A nitro group at the fourth position of the benzene ring.

This specific arrangement contributes to its chemical reactivity and biological properties. The molecular weight is approximately 272.12 g/mol .

Synthesis

The synthesis of this compound can be achieved through various methods, which may include nucleophilic substitution reactions and other organic synthesis techniques. Understanding these pathways is crucial for optimizing its production for research and therapeutic applications.

This compound serves primarily as a precursor in the synthesis of ceritinib. Ceritinib functions by inhibiting the ALK protein, which is implicated in several cancers due to mutations that lead to uncontrolled cell growth . The nitro group in this compound can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. The structural similarities with other brominated compounds suggest enhanced cytotoxicity against cancer cell lines. For instance, studies on related pyrazole compounds have shown that bromine substituents can significantly increase cytotoxic effects in breast cancer cell lines .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the impact of substituents on biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | Chlorine instead of bromine | May exhibit different reactivity profiles |

| 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | Fluorine instead of isopropoxy | Potentially different biological activities |

| 2-Isopropoxy-5-methyl-4-nitrophenol | Hydroxyl group instead of bromine | Different solubility and reactivity characteristics |

This table illustrates how variations in substituents can affect chemical behavior and potential applications .

Ceritinib Efficacy

Ceritinib has shown promising results in clinical settings, particularly for patients with ALK-positive NSCLC. In vitro studies using Ba/F3 cell models expressing oncogenic ROS1 demonstrated that ceritinib effectively inhibits cell growth with IC50 values in the low nanomolar range . The efficacy of ceritinib underscores the importance of its precursors like this compound in drug development.

Synergistic Effects

Research has also explored the synergistic effects of combining ceritinib with other chemotherapeutic agents. For example, studies indicate that combining certain pyrazole derivatives with doxorubicin enhances cytotoxicity against resistant cancer cells, suggesting potential avenues for improving treatment outcomes in challenging cancer subtypes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with a substituted benzene precursor (e.g., 5-isopropoxy-2-methylbenzene). Nitration at the para position relative to the isopropoxy group requires careful control of nitric acid concentration and temperature to avoid over-nitration. Subsequent bromination at the ortho position to the nitro group (due to its meta-directing effect) can be achieved using bromine in a Lewis acid catalyst (e.g., FeBr₃). Monitor reaction progress via TLC and purify via column chromatography using silica gel with a hexane/ethyl acetate gradient.

- Key Considerations : Competing directing effects (nitro vs. isopropoxy groups) may require iterative optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and isopropoxy methine/methyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH).

- ¹³C NMR : Confirm nitro (C-NO₂ ~125–140 ppm) and bromine substituents (C-Br deshielding).

- IR : Validate nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹).

- MS : Parent ion [M]⁺ should match molecular weight (C₁₀H₁₁BrNO₃: ~274.09 g/mol).

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts during functionalization of the aromatic ring?

- Challenge : The nitro group (meta-director), bromine (ortho/para-director), and isopropoxy (para-director) create competing substitution patterns.

- Methodology : Use computational tools (e.g., DFT calculations) to predict electron density distribution and preferred sites for electrophilic attack. Experimentally, employ kinetic vs. thermodynamic control: lower temperatures favor kinetic (less stable) products, while higher temperatures favor thermodynamic products. Validate via X-ray crystallography (SHELX refinement ).

Q. How can thermal stability and decomposition pathways of this compound be analyzed under varying conditions?

- Methodology :

- TGA/DSC : Monitor mass loss and exothermic/endothermic events (e.g., nitro group decomposition above 200°C).

- HPLC-MS : Identify degradation products (e.g., denitration or ether cleavage).

- Controlled Studies : Expose the compound to UV light, humidity, or acidic/basic environments to simulate real-world stability.

- Data Interpretation : Compare with stability profiles of structurally similar nitroaromatics .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Challenges : Twinned crystals, weak diffraction due to heavy bromine atoms, or disorder in the isopropoxy group.

- Methodology : Use SHELXL for refinement, employing TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP restraints. Validate with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can contradictory spectral or crystallographic data be systematically resolved?

- Case Example : Discrepancy between NMR (suggesting a single isomer) and X-ray (showing disorder).

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.